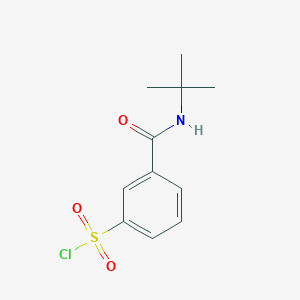

3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride

Description

3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted at position 1 with a sulfonyl chloride (–SO₂Cl) group and at position 3 with a tert-butylcarbamoyl (–CONH-tBu) moiety. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for constructing sulfonamide derivatives, which are pivotal in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(tert-butylcarbamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)17(12,15)16/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWCHYUSEKTUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes, following similar reaction conditions and using appropriate equipment to handle larger quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include sulfonamide or sulfonate esters.

Hydrolysis Products: Hydrolysis leads to the formation of sulfonic acids.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound is primarily utilized as a key intermediate in the synthesis of sulfonamide drugs, which are crucial for treating bacterial infections. The sulfonamide class of antibiotics, such as sulfamethoxazole, relies on sulfonyl chloride derivatives for their synthesis. The introduction of the sulfonyl group enhances the pharmacological properties of these drugs, improving their efficacy against a wide range of pathogens .

Case Study: Synthesis of Sulfonamide Antibiotics

In a study by Reddy et al., this compound was employed to synthesize novel sulfonamide derivatives exhibiting anti-HIV activity. The synthesis involved the reaction of this compound with various amines to produce sulfonamides that demonstrated significant antiviral properties, showcasing its potential in developing new therapeutic agents .

Organic Synthesis

Introduction of Sulfonyl Groups

In organic chemistry, this compound is used to introduce sulfonyl groups into various substrates, enhancing their reactivity. The sulfonyl group is a powerful electrophile that can participate in numerous reactions, including nucleophilic substitutions and coupling reactions .

Table 1: Comparison of Reaction Yields Using Different Bases

| Base | Reaction Yield (%) |

|---|---|

| Triethylamine | 86 |

| Potassium Carbonate | 78 |

| Sodium Bicarbonate | 75 |

This table summarizes the yields obtained in reactions involving the sulfonylation of primary amines using different bases, highlighting the efficiency of triethylamine when combined with this compound .

Bioconjugation

Attachment of Biomolecules

The compound plays a crucial role in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is vital in drug delivery systems and diagnostic assays, enabling targeted therapy and improved detection methods .

Case Study: Drug Delivery Systems

Research has demonstrated that using this compound allows for efficient conjugation with peptides and proteins. This has led to advancements in creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Polymer Chemistry

Coupling Agent in Polymers

In polymer chemistry, this compound acts as a coupling agent, improving the properties of polymers through cross-linking. This enhances material strength and durability, making it valuable in producing high-performance materials .

Application Example: Cross-Linking Polymeric Networks

A study highlighted the use of this compound in creating cross-linked polymer networks that exhibited improved mechanical properties and thermal stability compared to non-cross-linked counterparts .

Analytical Chemistry

Derivatization for Detection

The compound is utilized in analytical methods to derivatize compounds, enhancing their detection and quantification capabilities. This application is particularly useful in quality control and research laboratories where precise measurements are critical .

Table 2: Detection Methods Using Derivatization

| Method | Application Area | Sensitivity Level |

|---|---|---|

| HPLC | Pharmaceutical Analysis | High |

| GC-MS | Environmental Monitoring | Very High |

| NMR Spectroscopy | Structural Elucidation | Moderate |

This table outlines various detection methods enhanced by derivatization with this compound, demonstrating its utility across different analytical techniques .

Mechanism of Action

The mechanism of action of 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of these molecules . This reactivity is utilized in proteomics research to study protein interactions and functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butylcarbamoyl substituent distinguishes the target compound from other sulfonyl chlorides. Key analogs and their properties are summarized below:

*Estimated based on structural analogs.

Key Observations:

- Steric Effects: The tert-butyl group introduces significant steric hindrance, likely reducing nucleophilic substitution rates compared to smaller substituents (e.g., methylsulfamoyl) .

- Solubility: The tert-butyl group may enhance lipophilicity, reducing aqueous solubility relative to dimethylsulfamoyl analogs .

Pharmacological and Industrial Relevance

- Dimethylsulfamoyl Analogs: Used in high-purity materials for life science applications, emphasizing their role in specialty chemical synthesis .

- Methylsulfamoyl Derivatives: Explored for collision cross-section studies, indicating utility in analytical chemistry .

- Simple Sulfonyl Chlorides (e.g., 4-chlorobenzene-1-sulfonyl chloride): Serve as benchmarks for evaluating substituent effects in reactivity studies .

Biological Activity

3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in various fields of research, particularly in pharmaceutical development , organic synthesis , bioconjugation , and polymer chemistry . This compound serves as a critical intermediate in synthesizing biologically active molecules and has potential applications in drug design and development.

- Molecular Formula : C11H14ClN2O2S

- Molecular Weight : 272.76 g/mol

- CAS Number : 409109-00-8

Biological Activity

The biological activity of this compound primarily revolves around its role as a sulfonamide precursor, which is essential in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. The compound's sulfonyl group enhances its reactivity, facilitating the development of new drugs with improved efficacy.

Applications in Pharmaceutical Development

-

Antibacterial Agents :

- Sulfonamides derived from this compound have been shown to exhibit significant antibacterial properties by inhibiting bacterial folate synthesis, essential for DNA and RNA production.

- Studies have highlighted the effectiveness of these compounds against common pathogens, including Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Drugs :

- Compounds synthesized using this compound have been investigated for their anti-inflammatory effects, particularly in conditions like rheumatoid arthritis.

-

Cancer Therapeutics :

- Research indicates that derivatives can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth and proliferation.

The mechanism by which this compound exerts its biological effects typically involves:

- Inhibition of Enzymatic Activity : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to a decrease in folate synthesis.

- Bioconjugation Capabilities : The compound can facilitate the attachment of various biomolecules, enhancing drug delivery systems.

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives synthesized from this compound showed potent activity against resistant strains of bacteria. In vitro tests indicated a minimum inhibitory concentration (MIC) as low as 4 µg/mL against E. coli .

Study 2: Anti-inflammatory Properties

Research conducted on animal models indicated that derivatives exhibited significant reductions in inflammatory markers when administered during induced inflammatory responses. The compounds showed an IC50 value of approximately 10 µM for inhibiting IL-6 release .

Study 3: Cancer Cell Line Studies

In vitro studies revealed that certain derivatives effectively inhibited the growth of breast cancer cell lines (MCF-7), with IC50 values ranging from 5 to 15 µM, suggesting potential for further development as anticancer agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN2O2S |

| Molecular Weight | 272.76 g/mol |

| CAS Number | 409109-00-8 |

| Antibacterial MIC (against E. coli) | 4 µg/mL |

| Anti-inflammatory IC50 | 10 µM |

| Cancer Cell Line IC50 (MCF-7) | 5 - 15 µM |

Q & A

Q. What are the standard synthetic routes for 3-(tert-butylcarbamoyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution, typically involving the reaction of benzene-1-sulfonyl chloride with tert-butyl isocyanate. Optimization includes:

- Inert atmosphere : Use nitrogen or argon to prevent hydrolysis of the sulfonyl chloride group .

- Solvent selection : Dichloromethane or chloroform enhances reactivity by stabilizing intermediates .

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) yields high-purity product .

Q. What purification techniques are most effective for isolating this compound?

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) resolves impurities, especially hydrolyzed byproducts .

- Recrystallization : Ethanol-water mixtures (1:3 ratio) achieve >98% purity .

- Spectroscopic validation : Confirm purity via <sup>1</sup>H NMR (absence of peaks at δ 1.4–1.6 ppm for tert-butyl group hydrolysis) .

Q. How does the tert-butylcarbamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky tert-butyl group:

- Steric hindrance : Slows reaction kinetics with large nucleophiles (e.g., proteins) but enhances selectivity for smaller targets (e.g., primary amines) .

- Electron-withdrawing effect : Activates the sulfonyl chloride group, increasing electrophilicity compared to non-carbamoyl analogs .

Advanced Research Questions

Q. What methodologies are used to study the compound’s reactivity with amino acid residues in protein modification?

- Kinetic assays : Monitor reaction rates with lysine (ε-amino group) or cysteine (thiol group) using UV-Vis (λ = 260 nm for sulfonamide bond formation) .

- Mass spectrometry : Identify adducts (e.g., +195 Da for tert-butylcarbamoyl-sulfonamide conjugates) .

- Competitive inhibition studies : Compare reactivity with 4-methoxybenzenesulfonyl chloride (less steric hindrance) to quantify substituent effects .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

- Hydrolysis : Dominant pathway in humid environments; characterized by HCl release (titration) and sulfonic acid formation (FTIR at 1040 cm<sup>-1</sup>) .

- Thermal stability : Decomposes above 80°C (DSC analysis), forming sulfur dioxide (detected via GC-MS) .

- Storage recommendations : Anhydrous solvents (e.g., dried DCM) at –20°C extend shelf life to >6 months .

Q. How can contradictory data on the compound’s reactivity with alcohols versus amines be resolved?

Conflicting reports arise from solvent polarity and nucleophile strength:

- Polar aprotic solvents (DMF, DMSO) : Favor alcohol reactions (e.g., methanol) due to better solvation of intermediates .

- Non-polar solvents (toluene) : Prefer amine reactions (e.g., aniline) by reducing competitive solvolysis .

- pH control : Triethylamine (pH 8–9) accelerates amine substitution, while neutral conditions favor alcohol reactivity .

Q. What analytical techniques are critical for characterizing reaction intermediates and byproducts?

- NMR spectroscopy : <sup>13</sup>C NMR identifies carbamoyl group integrity (δ 155–160 ppm for carbonyl) .

- HPLC-MS : Detects hydrolyzed sulfonic acid (retention time shift) and dimerization byproducts .

- X-ray crystallography : Resolves stereoelectronic effects of the tert-butyl group on sulfonyl chloride orientation .

Q. How does the compound compare structurally and functionally to other sulfonyl chlorides in proteomics research?

| Compound | Substituent | Reactivity with Proteins | Stability |

|---|---|---|---|

| This compound | tert-butylcarbamoyl | Moderate (steric hindrance) | High (hydrolysis-resistant) |

| 4-Methoxybenzenesulfonyl chloride | Methoxy | High (low steric bulk) | Moderate |

| Tosyl chloride (p-toluenesulfonyl chloride) | Methyl | High | Low (prone to hydrolysis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.